Aurachin D

描述

Synthesis Analysis

The synthesis of complex organic molecules like Aurachin D often involves multiple steps, including the assembly of the core structure followed by functionalization and purification. Techniques can vary from traditional organic synthesis methods to biotechnological approaches using engineered microorganisms. The search did not yield specific results on Aurachin D synthesis but highlighted advancements in the synthesis of related compounds, suggesting that a combination of enzymatic and chemical synthesis techniques could be applicable (Pollegioni, Rosini, & Molla, 2020).

Molecular Structure Analysis

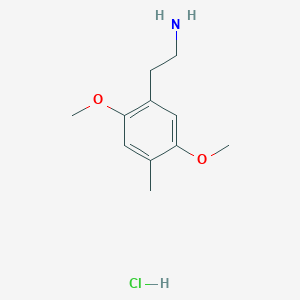

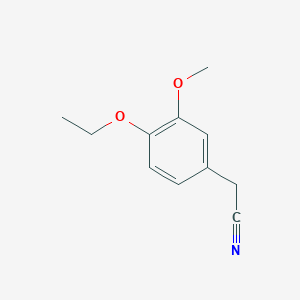

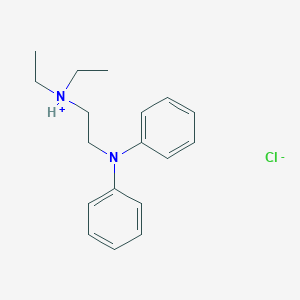

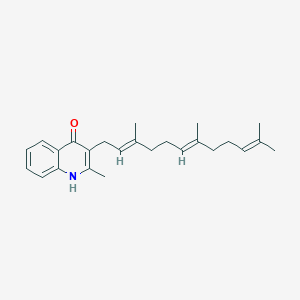

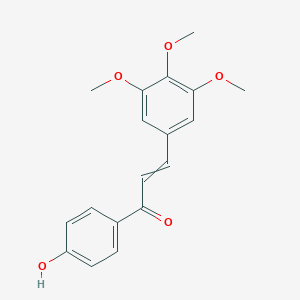

The molecular structure of Aurachin D, as with other aurachins, is characterized by a quinoline or quinolone core, which is crucial for its biological activity. Structural analysis techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate such complex structures. These methods help in understanding the conformation, stereochemistry, and electronic properties of the molecule.

Chemical Reactions and Properties

Aurachin D's chemical properties are influenced by its functional groups, which participate in various chemical reactions. These may include redox reactions, ligand binding, and interactions with biological macromolecules. The compound's activity can be attributed to its ability to interfere with specific biological pathways, such as electron transport chains in bacteria.

Physical Properties Analysis

The physical properties of Aurachin D, including solubility, melting point, and stability, are important for its handling and formulation. These properties are determined by the compound's molecular structure and influence its biological efficacy and delivery method.

Chemical Properties Analysis

The chemical properties of Aurachin D, including its reactivity, photostability, and acid-base behavior, are pivotal for its application in research and potential therapeutic use. Understanding these properties is essential for developing analogs with improved activity or reduced toxicity.

For detailed and specific information on Aurachin D, including its synthesis, structure, and properties, direct access to specialized chemical databases or primary research articles focusing explicitly on Aurachin D would be necessary. Given the broad scope of the initial query, further refined searches or consultations with specialized chemical literature databases might yield more targeted information on Aurachin D.

References

- Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in enzymatic synthesis of D-amino acids. International Journal of Molecular Sciences, 21. Link to the source.

科学研究应用

细菌细胞色素的抑制:Aurachin D及其类似物被认为是细菌细胞色素bo和bd的喹诺醌氧化位点的强效抑制剂(Meunier et al., 1995)。这种抑制在破坏细菌呼吸和新陈代谢中起着至关重要的作用。

抗生素特性:作为一种天然存在的喹诺醌类抗生素,Aurachin D抑制了光合作用和细胞色素b6/f复合物(Oettmeier et al., 1990)。它还表现出抗菌、抗真菌、抗寄生虫和细胞毒活性,特别是对革兰氏阳性细菌、酵母菌和霉菌的作用值得注意(Kunze et al., 1987)。此外,它对致病性结核分枝杆菌表现出中等的生长抑制作用(Lawer et al., 2022)。

对电子传递链的抑制作用:Aurachin D在电子传递链中起着强效抑制剂的作用,这是细胞能量生产的重要途径(Stec等,2011)。

抗寄生虫活性:这种化合物以低微摩尔和纳摩尔浓度抑制寄生原虫如克氏锥虫和利什曼原虫(Kruth et al., 2023)。

增强杀菌活性:Aurachin D通过抑制细菌细胞色素bd可以增强其他抑制剂如细菌细胞色素bcc抑制剂Q203的杀菌活性,潜在地提高其对结核分枝杆菌的临床适用性(Lu et al., 2018)。

生化洞察:Aurachin D由AuaA对2-甲基-4-羟基喹啉进行异戊二烯化合而成,为其生化合成提供了洞察(Stec等,2011)。

未来方向

Aurachin D has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis . It has received increasing attention as a target for the treatment of infectious diseases caused by mycobacteria . The biotechnological production of Aurachin D was established in E. coli with a titer which is higher than previously reported from natural producer organisms . This suggests that Aurachin D and its derivatives may serve as a new antibiotic class in the future .

属性

IUPAC Name |

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLNOXMSHURLQ-YEFHWUCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318443 | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurachin D | |

CAS RN |

108354-13-8 | |

| Record name | Aurachin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurachin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)